molecular formula C19H22BrN3O B2708059 Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane CAS No. 1024823-06-0

Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane

货号: B2708059
CAS 编号: 1024823-06-0
分子量: 388.309
InChI 键: PLUOYEXHQCXQIK-FCDQGJHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane is a useful research compound. Its molecular formula is C19H22BrN3O and its molecular weight is 388.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane is a synthetic compound notable for its potential biological activities. This article examines its chemical properties, mechanisms of action, and biological implications based on current research findings.

  • Molecular Formula : C19H22BrN3O
  • Molecular Weight : 388.3 g/mol
  • CAS Number : [Not specified in the provided data]

The compound features a complex structure that includes a bromophenyl group and a trihydrocinnolin moiety, which are significant for its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity : Certain derivatives of trihydrocinnolin compounds have shown promise as potential anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The presence of bromine in the structure enhances the compound's ability to act against various microbial strains.
  • Enzyme Inhibition : The compound may act as a cyclin-dependent kinase (CDK) inhibitor, which is crucial in regulating cell cycle progression and has implications in cancer therapy.

The biological effects of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : By inhibiting CDKs, the compound can prevent the transition from G1 to S phase in the cell cycle, effectively halting cancer cell growth.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Signal Transduction Pathways : The compound may interfere with pathways that promote cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in breast and lung cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CDK InhibitionInhibits CDK activity leading to cell cycle arrest

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that trihydrocinnolin derivatives significantly inhibited the growth of various cancer cell lines. The specific derivative containing the bromophenyl group showed enhanced potency due to increased lipophilicity and improved binding affinity to target proteins.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited substantial antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

科学研究应用

Biological Applications

1. Anticancer Activity

Research indicates that compounds with similar structural characteristics to Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane exhibit significant anticancer properties. The mechanisms through which this compound may exert its effects include:

  • Induction of Apoptosis: Triggering programmed cell death in cancerous cells.
  • Inhibition of Cell Proliferation: Slowing down or stopping the growth of cancer cells.
  • Modulation of Signaling Pathways: Affecting pathways related to cancer progression .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may be effective against certain bacterial strains by disrupting cell membranes or inhibiting essential bacterial enzymes. This potential makes it a candidate for further investigation as a therapeutic agent against infections .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Starting Materials: Bromobenzene derivatives and propyl-substituted cinnoline compounds.
  • Reaction Conditions: Use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Summary of Synthetic Routes

StepDescription
1Synthesis of bromobenzene derivatives
2Reaction with propyl-substituted cinnoline compounds
3Purification via crystallization and quality control

Case Studies

Case Study 1: Anticancer Properties

In a study examining trihydrocinnolins' effects on various cancer cell lines, it was found that compounds with similar structures to this compound significantly inhibited tumor growth through apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of related compounds against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited notable inhibition rates, suggesting that modifications to the trihydrocinnoline structure could enhance efficacy against resistant strains .

属性

IUPAC Name

(E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O/c1-12(2)8-13-9-18-16(19(10-13)23-24-3)11-17(21-22-18)14-4-6-15(20)7-5-14/h4-7,11-13H,8-10H2,1-3H3/b23-19+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUOYEXHQCXQIK-FCDQGJHFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。